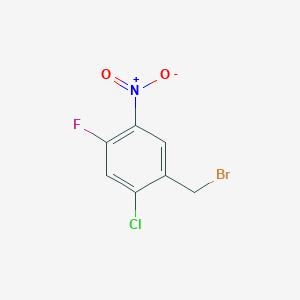
1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene
Description
1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene is an aromatic compound with a complex structure that includes bromine, chlorine, fluorine, and nitro functional groups
Properties
Molecular Formula |
C7H4BrClFNO2 |
|---|---|
Molecular Weight |
268.47 g/mol |
IUPAC Name |
1-(bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2 |
InChI Key |
ADEVJEGHGNWVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide in carbon tetrachloride (CCl4) under reflux conditions . This method ensures selective bromination at the desired position on the aromatic ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and chromatographic purification.
Chemical Reactions Analysis
1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for reduction, and potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile compound in research.
Comparison with Similar Compounds
1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene can be compared with similar compounds such as:
1-(Bromomethyl)-2-chloro-4-fluorobenzene:
1-(Bromomethyl)-2-chloro-5-nitrobenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
1-(Bromomethyl)-4-fluoro-5-nitrobenzene: Lacks the chlorine atom, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in the combination of these functional groups, which provides a unique set of chemical properties and reactivity patterns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


